2-Butynoic acid
Overview
Description
2-Butynoic acid is a small organic acid that has been identified as a chemical marker for poly-β-hydroxybutyrate (PHB) in microbial cells . It is also a product formed in reactions involving flavoproteins and has been shown to inactivate flavin-free flavocytochrome b2 by modifying a cysteine residue, affecting the protein's affinity for flavin . This compound has been analyzed for impurities using ion chromatography-mass spectrometry, demonstrating its relevance in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 2-butynoic acid and its derivatives has been explored in several studies. An improved method for synthesizing 2-oxo acids, including 2-oxo-4-phenyl-3-butynoic acid, has been reported, which involves reacting N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis . This compound has been found to be a potent irreversible inhibitor of brewers' yeast pyruvate decarboxylase .
Molecular Structure Analysis
The molecular structure of 2-butynoic acid has been investigated through various techniques. An X-ray structure determination of a cocrystalline salt formed with 2-aminopyridine revealed short acetylene-acetylene contacts and interactions between the pyridine N atom and the β-carbon atom of the butynoate moiety . Additionally, the rotational spectrum of 2-butynoic acid has been measured, illustrating an almost free internal rotation of the terminal methyl group .
Chemical Reactions Analysis
2-Butynoic acid is involved in several chemical reactions. It has been shown to inactivate flavocytochrome b2, a flavoprotein, by reacting with a cysteine residue . The compound also participates in the formation of cis- and trans-cinnamic acids when it acts as an alternate substrate of pyruvate decarboxylase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butynoic acid have been studied to ensure safe handling and effective application in various fields. The thermal stability of 2-butynoic acid has been assessed, revealing the potential for thermal runaway on heating, which necessitates alternative purification techniques like recrystallization instead of distillation . The polarized IR spectra of 2-butynoic acid crystals have been analyzed, showing effects of exciton interactions and proton transfer induced by dynamical co-operative interactions involving hydrogen bonds . The rotational spectrum of 2-butynoic acid has also been measured, providing insights into the internal rotation of the terminal methyl group .
Scientific Research Applications
Thermal Expansion Control : 2-Butynoic acid exhibits polymorphism, existing in two forms with different hydrogen bond dimensionalities. The monoclinic form, with a one-dimensional hydrogen bond, shows a smaller thermal expansion coefficient compared to the triclinic form, which has a zero-dimensional hydrogen bond. This property is significant for understanding and controlling the thermal expansion of materials (Saraswatula, Bhattacharya, & Saha, 2015).
Analytical Chemistry Applications : Ion chromatography-mass spectrometry is used for analyzing small organic acids like 2-Butynoic acid. This technique helps in identifying impurities and understanding the purity of pharmaceutical substances, highlighting its importance in the pharmaceutical industry (Corry, Jackson, & Ray, 2019).
Biochemical Research : 2-Butynoic acid is used in the study of flavocytochrome b2, a flavoprotein from Baker's yeast. The acid acts as a reagent, modifying the protein and affecting its affinity for flavin, which is critical for understanding protein-flavin interactions (Pompon & Lederer, 1982).
Molecular Spectroscopy : The rotational spectrum of 2-Butynoic acid, including the internal rotation of its terminal methyl group, is studied using microwave spectroscopy. This research contributes to our understanding of molecular structures and dynamics (Ilyushin et al., 2011).
Chemical Reactions and Synthesis : 2-Butynoic acid is involved in various chemical synthesis reactions. For instance, it is used in the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, a reaction relevant in organic synthesis and pharmaceutical manufacturing (Moon, Jang, & Lee, 2009).
Microbial Transformation : The compound undergoes microbial transformation, as demonstrated by the conversion of 2-Butyn-1,4-diol into 4-Hydroxy-2-butynoic acid by Rhinocladiella atrovirens, a process useful in biotechnology and organic chemistry (Matsumura, Yoda, Endo, & Yoshikawa, 1990).
Safety And Hazards
properties
IUPAC Name |
but-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHNHVFDCZTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060444 | |
Record name | 2-Butynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynoic acid | |
CAS RN |
590-93-2 | |
Record name | 2-Butynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butynoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174116 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butynoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BUTYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3AM9ANZ22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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